4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Descripción general

Descripción

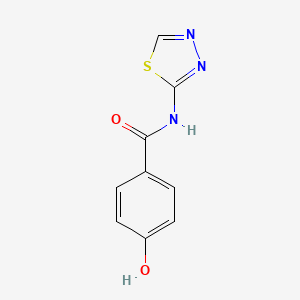

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol This compound features a benzamide core substituted with a hydroxy group at the para position and a 1,3,4-thiadiazole ring at the amide nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines can react with the hydroxy group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide and related thiadiazole derivatives. These compounds have demonstrated efficacy against several cancer cell lines through various mechanisms:

- Mechanism of Action : Thiadiazoles are known to inhibit tubulin polymerization, disrupting microtubule assembly and promoting apoptosis in cancer cells. For instance, compounds derived from 1,3,4-thiadiazoles have shown significant cytotoxic effects against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and HEPG2 (liver) .

- Case Studies : In a study evaluating a series of novel thiadiazole derivatives, compounds exhibited comparable growth inhibition (GI50 values) to the standard drug Adriamycin against multiple cancer types . Another study reported that specific derivatives increased apoptosis rates in cancer cells significantly .

Antimicrobial Properties

The compound also displays promising antimicrobial activity. Thiadiazole derivatives have been synthesized and evaluated for their effectiveness against various pathogens:

- Antibacterial Activity : Compounds were tested against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Thiadiazole derivatives have also been assessed for antifungal properties. Some compounds exhibited significant inhibition against fungal species such as Aspergillus niger and Candida albicans .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has been investigated for additional therapeutic effects:

- Adenosine Receptor Antagonism : Some thiadiazole derivatives have shown potential as selective antagonists for adenosine receptors (A1 and A3). This property could be beneficial in treating conditions like asthma and cardiovascular diseases .

- Anti-inflammatory Effects : Preliminary studies indicate that thiadiazole derivatives may possess anti-inflammatory properties, contributing to their overall therapeutic profile .

Comprehensive Data Table

The following table summarizes the biological activities of this compound and related compounds:

Mecanismo De Acción

The mechanism of action of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 4-hydroxy-N-(1,3,4-oxadiazol-2-yl)benzamide

- 4-hydroxy-N-(1,3,4-triazol-2-yl)benzamide

- 4-hydroxy-N-(1,2,4-thiadiazol-2-yl)benzamide

Uniqueness

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .

Actividad Biológica

4-Hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole moiety linked to a hydroxybenzamide structure. This unique configuration contributes to its biological efficacy. The thiadiazole ring is known for its ability to interact with various biological targets due to its electron-rich nature and potential for hydrogen bonding.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Protein Tyrosine Kinases (PTKs) : This mechanism disrupts signaling pathways essential for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is associated with the release of cytochrome c and activation of caspases .

- Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

The biological activity of this compound can be attributed to several key mechanisms:

- GABA Receptor Modulation : Similar to other thiadiazole derivatives, this compound may influence GABA receptors, enhancing inhibitory neurotransmission in the nervous system .

- Antioxidant Activity : The compound exhibits antioxidant properties that can protect normal cells from oxidative stress while selectively targeting cancer cells.

- Interaction with Microtubules : It has been suggested that the compound may disrupt microtubule dynamics, which is critical for cell division and is a common target for anticancer drugs .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

- In vitro studies showed that this compound significantly reduced cell viability in breast carcinoma (T47D), colon carcinoma (HT-29), and glioma (C6) cell lines with IC50 values ranging from 0.13 to 3.8 μM .

- A docking study indicated strong binding interactions with tubulin at the colchicine-binding site, suggesting a mechanism similar to well-known microtubule inhibitors like paclitaxel .

Comparative Biological Activity

To better understand the efficacy of this compound relative to other compounds in its class, the following table summarizes key biological activities:

| Compound Name | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 0.13 - 3.8 | PTK inhibition, apoptosis induction |

| Acetazolamide | Anticonvulsant | N/A | GABA receptor modulation |

| Butezolamide | Anticonvulsant | N/A | Sodium channel blockade |

| Other Thiadiazole Derivatives | Various (antimicrobial, anti-inflammatory) | Varies | Varies (depends on specific derivative) |

Propiedades

IUPAC Name |

4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-7-3-1-6(2-4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVYEFHMTWKRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.